molecular formula C10H9NO3 B2976926 2-(2-Formyl-6-methoxyphenoxy)acetonitrile CAS No. 127500-89-4

2-(2-Formyl-6-methoxyphenoxy)acetonitrile

Cat. No. B2976926
CAS RN: 127500-89-4
M. Wt: 191.186
InChI Key: KQMURQGQILYHJT-UHFFFAOYSA-N
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Description

“2-(2-Formyl-6-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “2-(2-Formyl-6-methoxyphenoxy)acetonitrile” can be represented by the SMILES string: COC1=CC=CC(=C1OCC#N)C=O . This indicates that the compound contains a methoxy group (OCH3), a formyl group (CHO), and a nitrile group (CN) attached to a benzene ring.


Physical And Chemical Properties Analysis

“2-(2-Formyl-6-methoxyphenoxy)acetonitrile” is a solid compound . It has a melting point of 114 - 115 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : A study by Noolvi et al. (2016) detailed the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds exhibited significant antimicrobial activities against various strains of microbes (Noolvi et al., 2016).

Anti-mycobacterial Properties

  • Phenoxy Acetic Acid Derivatives as Anti-mycobacterial Agents : Yar et al. (2006) synthesized phenoxy acetic acid derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar et al., 2006).

Crystal Structure Analysis

  • Crystal Structure of Metal Phenoxyalkanoic Acid Interactions : O'reilly et al. (1987) conducted a study on the crystal structures of (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, revealing insights into the stereochemistry and conformation of these compounds (O'reilly et al., 1987).

Synthesis of Hydroxyphenylacetonitriles

  • Synthesis of 2-(2-Hydroxyphenyl)acetonitriles : Wu et al. (2014) developed a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles using a reaction involving 2-(1-tosylalkyl)phenols, which could be transformed to benzofuranones (Wu et al., 2014).

Chemosensor Development

  • Biocompatible Chemosensor for Zinc(II) Detection : Dey et al. (2016) synthesized a compound (HL1) from 2-formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol, which acted as a selective fluorescence sensor for Zn2+ ions, demonstrating potential in biological applications (Dey et al., 2016).

Spectrophotometric Studies

  • Proton Transfer Complex Studies : Habeeb et al. (2009) conducted spectrophotometric studies involving proton transfer complexes with 2-amino-4-methoxy-6-methyl-pyrimidine and related compounds, contributing to analytical chemistry applications (Habeeb et al., 2009).

Catalytic Applications

  • Molybdenum(VI) Complexes for Olefin Epoxidation : Ghorbanloo et al. (2016) researched molybdenum(VI) complexes with thiazole-hydrazone ligand synthesized in acetonitrile and their catalytic applications in olefin epoxidation (Ghorbanloo et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-formyl-6-methoxyphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-4-2-3-8(7-12)10(9)14-6-5-11/h2-4,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMURQGQILYHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formyl-6-methoxyphenoxy)acetonitrile

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